5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a methylbenzylsulfanyl group
Preparation Methods
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26ClN3S |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN3S/c1-16-6-8-18(9-7-16)15-30-22-14-21(25(3,4)5)27-24-23(17(2)28-29(22)24)19-10-12-20(26)13-11-19/h6-14H,15H2,1-5H3 |
InChI Key |
MFMYLAIDOWGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.